2-(Dimethyl-1,3-thiazol-5-yl)-2-methoxyethan-1-amine
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Overview
Description
2-(Dimethyl-1,3-thiazol-5-yl)-2-methoxyethan-1-amine is a heterocyclic organic compound that features a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds, including antimicrobial, antiviral, and antitumor agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethyl-1,3-thiazol-5-yl)-2-methoxyethan-1-amine typically involves the formation of the thiazole ring followed by the introduction of the methoxyethanamine group. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(Dimethyl-1,3-thiazol-5-yl)-2-methoxyethan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
2-(Dimethyl-1,3-thiazol-5-yl)-2-methoxyethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic effects, such as antitumor activity.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Dimethyl-1,3-thiazol-5-yl)-2-methoxyethan-1-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trisubstituted Thiazoles: These compounds contain a thiazole ring substituted at positions 2, 4, and 5.
Imidazoles: These compounds contain a five-membered ring with two nitrogen atoms.
Oxazoles: These compounds contain a five-membered ring with one oxygen and one nitrogen atom.
Uniqueness
2-(Dimethyl-1,3-thiazol-5-yl)-2-methoxyethan-1-amine is unique due to its specific substitution pattern and the presence of the methoxyethanamine group. This unique structure contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C8H14N2OS |
---|---|
Molecular Weight |
186.28 g/mol |
IUPAC Name |
2-(2,4-dimethyl-1,3-thiazol-5-yl)-2-methoxyethanamine |
InChI |
InChI=1S/C8H14N2OS/c1-5-8(7(4-9)11-3)12-6(2)10-5/h7H,4,9H2,1-3H3 |
InChI Key |
VLOCCKUVUOIWBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)C(CN)OC |
Origin of Product |
United States |
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